molecular formula C21H18ClN3O4S B2994545 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 895783-18-3

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No.: B2994545
CAS No.: 895783-18-3
M. Wt: 443.9
InChI Key: DMDDZZIORSAFFW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker at position 2. The ethyl group connects to an ethanediamide moiety, which is further attached to a 2,3-dihydro-1,4-benzodioxin aromatic system at position 3. This compound’s design integrates pharmacophores known for diverse biological activities: the thiazole ring is associated with antimicrobial and anticancer properties , while the benzodioxin fragment may enhance metabolic stability and bioavailability . The ethanediamide bridge likely contributes to hydrogen-bonding interactions, influencing target binding affinity.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c22-14-3-1-13(2-4-14)21-25-16(12-30-21)7-8-23-19(26)20(27)24-15-5-6-17-18(11-15)29-10-9-28-17/h1-6,11-12H,7-10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDDZZIORSAFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents such as carbodiimides or other coupling agents to form the desired ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole and benzodioxin moieties are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound ID/Name Core Structure Key Substituents Biological Relevance
Target Compound 1,3-Thiazole + benzodioxin 4-Chlorophenyl, ethanediamide bridge Potential antimicrobial/anticancer
923719-87-3 Propanamide 4-Methoxyphenyl, 4-chlorophenethyl COX-2 inhibition
876919-11-8 Benzamide 4-Fluorophenyl, 2,3-dihydrobenzodioxin-ethyl Serotonin receptor modulation
454428-46-7 1,3,4-Thiadiazole 5-Amino-thiadiazole, phenylazo group Antifungal activity
6115-10-2 Phenylacetamide Trifluoromethoxyphenyl Analgesic properties

Key Observations:

Thiazole vs. Thiadiazole/Triazole Cores: The target compound’s thiazole ring differs from thiadiazole (454428-46-7) or triazole () cores. Thiazoles generally exhibit greater metabolic stability than triazoles, which may tautomerize (e.g., compounds 7–9 in exist as thione tautomers) .

Benzodioxin vs. Benzamide/Sulfonamide Moieties :

  • The 2,3-dihydrobenzodioxin group in the target compound offers rigidity and oxidation resistance, contrasting with sulfonamide-based analogues (e.g., ’s sulfonamide derivatives) that may exhibit higher solubility but lower CNS penetration .
  • Ethanediamide bridges (target compound) vs. acetamide/sulfamoyl linkers (e.g., 876919-11-8, 6115-10-2): The ethanediamide’s dual amide groups enable stronger hydrogen-bonding interactions compared to single amide linkers, possibly enhancing target affinity .

Computational and Crystallographic Insights

    Biological Activity

    N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a benzodioxin moiety, which contribute to its diverse pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is C19H22ClN3O2SC_{19}H_{22}ClN_3O_2S. It is characterized by the presence of both thiazole and benzodioxin functional groups, which play crucial roles in its biological activity.

    Target Receptors

    This compound primarily acts as a selective ligand for the D4 dopamine receptor. Its interaction with this receptor is significant as dopaminergic signaling is critical for various neurological functions including mood regulation and motor control.

    Biochemical Pathways

    The modulation of dopaminergic pathways suggests potential implications for treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. The compound's ability to influence these pathways underscores its therapeutic potential.

    Antimicrobial Properties

    Research has indicated that derivatives of compounds similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide exhibit significant antimicrobial activity. Specifically, compounds containing thiazole rings have shown efficacy against various pathogens .

    Anticancer Activity

    Several studies have explored the anticancer properties of related thiazole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against different cancer cell lines. In one study, thiazole-based compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating their potential as antitumor agents .

    Study on Anticancer Activity

    A study published in 2019 evaluated the anticancer effects of a series of thiazole derivatives. The results showed that certain compounds exhibited significant cytotoxicity in vitro against various cancer cell lines while maintaining low toxicity towards normal cells .

    CompoundIC50 (μM)Selectivity Index
    Compound A1.35>10
    Compound B2.18>8
    Compound C40.32>5

    This table illustrates the varying degrees of potency among different derivatives.

    Pharmacokinetics and Solubility

    The pharmacokinetic profile indicates that N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is soluble in DMSO but insoluble in water. This solubility profile is critical for its formulation in drug development.

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